molecular formula C11H8F3N3O2 B2374267 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2197052-73-4

1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2374267
CAS No.: 2197052-73-4
M. Wt: 271.199
InChI Key: YPHQZDPSAJMGIH-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a pyridin-3-ylmethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridin-3-ylmethylamine with a trifluoromethyl-substituted pyrazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate environmentally friendly practices, such as solvent recycling and waste minimization.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or

Biological Activity

1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethyl pyrazoles. Various methods have been documented, including regioselective approaches that enhance yield and purity. For instance, a scalable synthesis method has been reported using lithiation and electrophilic trapping strategies .

Anticancer Properties

One of the most promising aspects of this compound is its potential as an anticancer agent. Research indicates that derivatives of trifluoromethyl pyrazoles can act as activators of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism by modulating the Warburg effect . This modulation can lead to reduced proliferation in cancer cells, making it a candidate for further development in cancer therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have shown that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups, such as amides or piperidine moieties, enhances their antimicrobial properties .

Case Study 1: PKM2 Activation

A study optimized a series of small molecules based on trifluoromethyl pyrazoles as PKM2 activators. These compounds demonstrated significant antiproliferative effects in vitro, suggesting their potential use in cancer treatment .

Case Study 2: Anti-inflammatory Activity

In another investigation, several novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds exhibited notable inhibition rates against inflammatory markers, indicating their therapeutic potential in treating inflammatory diseases .

Research Findings Summary Table

Activity Compound Effectiveness Reference
AnticancerTrifluoromethyl pyrazole derivativesModulates PKM2; reduces cell proliferation
Anti-inflammatoryVarious pyrazole derivativesUp to 85% inhibition TNF-α at 10 µM
AntimicrobialPyrazole derivatives with amide linkagesEffective against E. coli, S. aureus

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-4-8(10(18)19)17(16-9)6-7-2-1-3-15-5-7/h1-5H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHQZDPSAJMGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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